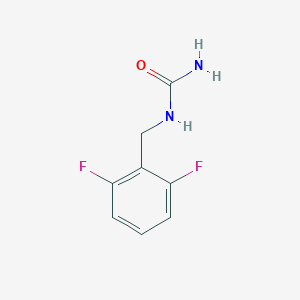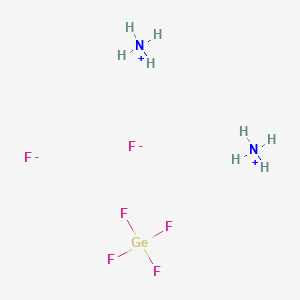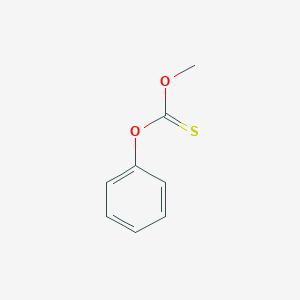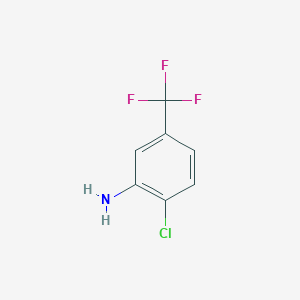![molecular formula C11H13NO B091105 (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine CAS No. 17910-25-7](/img/structure/B91105.png)
(NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine, also known as THBA-NH2, is a novel synthetic compound that has gained attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
(NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine has been found to have potential applications in various scientific research fields, including neurobiology, pharmacology, and medicinal chemistry. Studies have shown that (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine can inhibit the activity of monoamine oxidase (MAO), an enzyme that plays a key role in the metabolism of neurotransmitters such as dopamine and serotonin. This inhibition can lead to an increase in the levels of these neurotransmitters, which has been linked to beneficial effects on mood, cognition, and behavior.
Mechanism Of Action
The mechanism of action of (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine involves its ability to inhibit MAO activity. MAO is responsible for the breakdown of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, cognition, and behavior. (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine binds to the active site of MAO and prevents it from metabolizing these neurotransmitters, leading to an increase in their levels and potential therapeutic effects.
Biochemical And Physiological Effects
(NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine has been found to have various biochemical and physiological effects, including an increase in dopamine and serotonin levels, as well as an increase in the production of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine has also been found to have antioxidant properties, which may protect against oxidative stress and inflammation.
Advantages And Limitations For Lab Experiments
One advantage of using (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine in lab experiments is its ability to selectively inhibit MAO-A over MAO-B, which can help to avoid unwanted side effects. However, (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine has a relatively low yield and can be difficult to synthesize, which may limit its use in larger-scale experiments.
Future Directions
There are several potential future directions for research on (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine has been found to have neuroprotective effects, which may help to prevent or slow the progression of these diseases. Another area of interest is its potential use in the development of new antidepressant and anxiolytic drugs, as its ability to increase dopamine and serotonin levels may have therapeutic benefits for these conditions. Finally, further research is needed to optimize the synthesis of (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine and to explore its potential applications in other scientific research fields.
Synthesis Methods
The synthesis of (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine involves a multi-step process that starts with the preparation of 5-nitrosalicylaldehyde, which is then reacted with 1,2,3,4-tetrahydrobenzo[7]annulene to form the intermediate THBA-NO. THBA-NO is then reduced with sodium borohydride to form (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine. The yield of (NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine is typically around 50%.
properties
CAS RN |
17910-25-7 |
|---|---|
Product Name |
(NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine |
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
(NZ)-N-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine |
InChI |
InChI=1S/C11H13NO/c13-12-11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7,13H,2,4,6,8H2/b12-11- |
InChI Key |
ADICYZCHPFSRFC-QXMHVHEDSA-N |
Isomeric SMILES |
C1CC/C(=N/O)/C2=CC=CC=C2C1 |
SMILES |
C1CCC(=NO)C2=CC=CC=C2C1 |
Canonical SMILES |
C1CCC(=NO)C2=CC=CC=C2C1 |
synonyms |
6,7,8,9-TETRAHYDROBENZO[7]ANNULEN-5-ONE OXIME |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



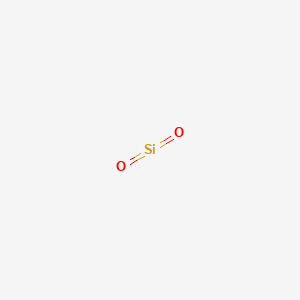
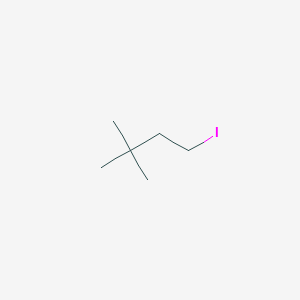
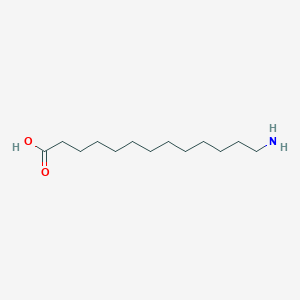
![N-[2-[hydroxy(nitroso)amino]-3-methylbutyl]octanamide](/img/structure/B91026.png)
![N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide](/img/structure/B91027.png)
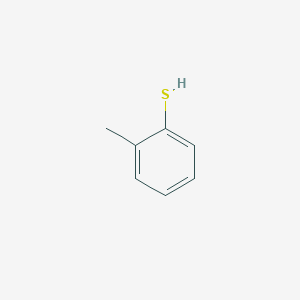
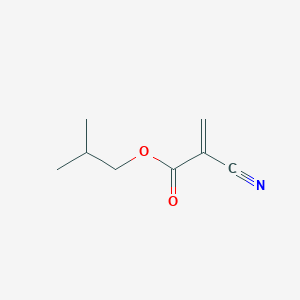
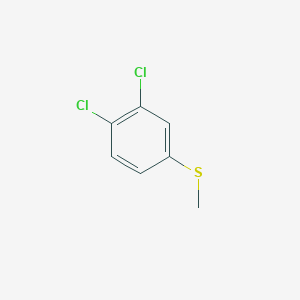
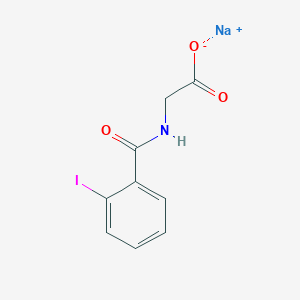
![1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B91034.png)
